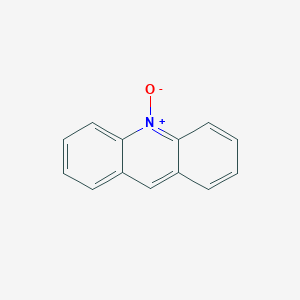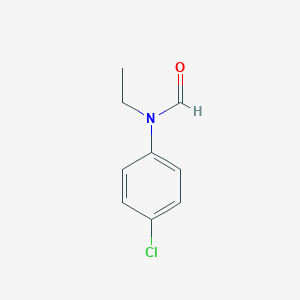
Copper(II) 2-aminoethanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) 2-aminoethanolate is a coordination compound formed by the interaction of copper ions with ethanolamine ligands. This complex is known for its stability and versatility, making it useful in various applications, including wood preservation, catalysis, and as an algaecide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(II) 2-aminoethanolate can be synthesized by reacting copper salts (such as copper sulfate or copper acetate) with ethanolamine in an aqueous solution. The reaction typically occurs at room temperature and involves the formation of a stable complex through coordination bonds between the copper ions and the nitrogen and oxygen atoms of the ethanolamine .
Industrial Production Methods: In industrial settings, the preparation of copper ethanolamine complex often involves the use of monoethanolamine or triethanolamine in specific molar ratios with copper salts. The reaction is carried out in large reactors, and the resulting complex is purified through filtration and crystallization processes .
Analyse Chemischer Reaktionen
Types of Reactions: Copper(II) 2-aminoethanolate undergoes various chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, where it acts as a catalyst to facilitate the oxidation of organic compounds.
Reduction: It can also undergo reduction reactions, where the copper ions are reduced to a lower oxidation state.
Substitution: The ethanolamine ligands in the complex can be substituted with other ligands, leading to the formation of new complexes
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and oxygen, with reactions typically occurring under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride are used, often under ambient conditions.
Substitution Reactions: Various ligands, such as carboxylic acids or other amines, can be used to replace ethanolamine in the complex
Major Products Formed:
Oxidation: Oxidized organic compounds, such as aldehydes or ketones.
Reduction: Reduced copper species and corresponding organic products.
Substitution: New copper complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Copper(II) 2-aminoethanolate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes
Biology: The complex is studied for its potential antimicrobial properties and its role in biological systems
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent
Industry: It is widely used as a wood preservative, protecting wood from fungal and insect attacks. .
Wirkmechanismus
The mechanism of action of copper ethanolamine complex involves the coordination of copper ions with ethanolamine ligands, which stabilizes the copper in a specific oxidation state. This stabilization allows the complex to participate in various catalytic and antimicrobial activities. The molecular targets and pathways involved include the interaction with microbial cell membranes, leading to cell disruption and death .
Vergleich Mit ähnlichen Verbindungen
Copper(II) 2-aminoethanolate can be compared with other similar compounds, such as:
Copper triethanolamine complex: Similar in structure but with triethanolamine as the ligand, offering different coordination properties
Copper salicylate complex: Formed with salicylic acid, used for its antimicrobial properties
Copper succinate complex: Involves succinic acid as the ligand, used in various catalytic applications
Uniqueness: The copper ethanolamine complex is unique due to its stability, ease of synthesis, and versatility in various applications. Its ability to form stable coordination bonds with ethanolamine ligands makes it particularly effective in wood preservation and as a catalyst .
Eigenschaften
CAS-Nummer |
14215-52-2 |
|---|---|
Molekularformel |
C4H12CuN2O2 |
Molekulargewicht |
183.7 g/mol |
IUPAC-Name |
copper;2-aminoethanolate |
InChI |
InChI=1S/2C2H6NO.Cu/c2*3-1-2-4;/h2*1-3H2;/q2*-1;+2 |
InChI-Schlüssel |
OKKLVOIECHEOFM-UHFFFAOYSA-N |
SMILES |
C(C[O-])N.C(C[O-])N.[Cu+2] |
Kanonische SMILES |
C(C[O-])N.C(C[O-])N.[Cu+2] |
Key on ui other cas no. |
14215-52-2 |
Synonyme |
Copper, bis2-(amino-.kappa.N)ethanolato-.kappa.O- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)





![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)




